molecular formula C11H12O2 B6255110 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 86295-45-6

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B6255110
CAS No.: 86295-45-6
M. Wt: 176.21 g/mol
InChI Key: ADWNVCAUNIBNLZ-UHFFFAOYSA-N
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Description

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an aldehyde group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-5,6,7,8-tetrahydronaphthalene with a suitable aldehyde precursor under controlled conditions. For instance, the reaction with glacial acetic acid in dichloromethane at room temperature, followed by reduction with sodium tris(acetoxy)borohydride, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific functional groups and their positions on the tetrahydronaphthalene ring

Properties

CAS No.

86295-45-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-7,13H,1-4H2

InChI Key

ADWNVCAUNIBNLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)C=O

Purity

95

Origin of Product

United States

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